Pyrrolo[1,2-a]quinolin-6-amine
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Overview
Description
Pyrrolo[1,2-a]quinolin-6-amine is a chemical compound with the CAS Number: 865658-88-4 . It has a molecular weight of 182.22 . It is a solid in physical form .
Synthesis Analysis
There have been recent advances in the synthesis of this compound . The synthetic community has shown immense interest in the synthesis of this scaffold . Various synthetic methodologies have been developed over the years .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H10N2/c13-11-4-1-5-12-10 (11)7-6-9-3-2-8-14 (9)12/h1-8H,13H2
.
Chemical Reactions Analysis
The synthesis of this compound involves reactions between azaarenes and α, β -unsaturated aldehydes . These reactions are sequentially catalyzed by the amine and NHC catalyst .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 182.22 .
Scientific Research Applications
Synthesis and Biological Assessment
Pyrrolo[1,2-a]quinolin-6-amine derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease. These derivatives, known as tacrine analogues, exhibit selective inhibition of BuChE (butyrylcholinesterase), an enzyme associated with Alzheimer's. Notably, compound 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine showed significant inhibitory activity, suggesting its potential for Alzheimer's treatment (Martins et al., 2011).
Efficient One-Pot Synthesis
In another study, efficient one-pot synthesis methods have been developed for this compound derivatives. These methods involve copper-free Sonogashira coupling reactions, providing a more environmentally friendly and straightforward approach to synthesizing these compounds, which have various potential applications in medicinal chemistry (Keivanloo et al., 2017).
Antimicrobial Activity
This compound derivatives also exhibit promising antimicrobial properties. For instance, certain compounds showed enhanced antimicrobial activity against selected Gram-positive pathogens, highlighting their potential in developing new antimicrobial agents (Es et al., 2005).
Antitumor Activity
The potential of this compound derivatives in cancer treatment has been explored, with some compounds demonstrating significant cytotoxicity against human cancer cell lines. This suggests their application as selective antitumor agents (Nagarapua et al., 2012).
Neurotropic Activity
In neurological research, derivatives of this compound have been investigated for their neurotropic activities. Studies indicate a significant reduction in motor activity in mice after administration of certain compounds, pointing towards their potential in neurology (Zaliznaya et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrrolo[1,2-a]quinolin-6-amine and its derivatives continue to gain attention due to their diverse biological activities and useful functional properties . They are prominent fused heterocyclic structures that exhibit a wide array of biological activity and possess valuable properties as promising functional materials . Therefore, they have attracted much attention with regard to their synthesis .
Properties
IUPAC Name |
pyrrolo[1,2-a]quinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-11-4-1-5-12-10(11)7-6-9-3-2-8-14(9)12/h1-8H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZULOXODGQLZMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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